2,7-Naphthyridine-4-carbaldehyde

Descripción general

Descripción

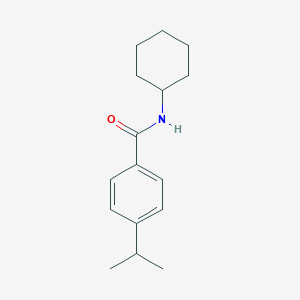

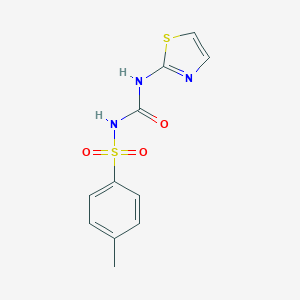

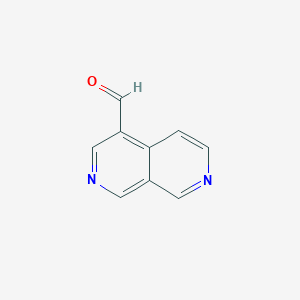

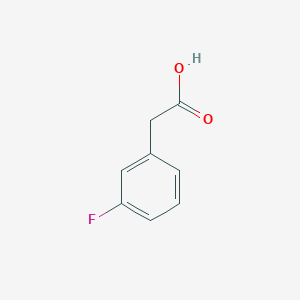

2,7-Naphthyridine-4-carbaldehyde is a class of heterocyclic compounds containing a fused system of two pyridine rings . Compounds containing the 2,7-naphthyridine scaffold have been isolated from plants and various marine organisms . The molecular formula of 2,7-Naphthyridine-4-carbaldehyde is C9H6N2O .

Synthesis Analysis

The synthesis of 2,7-Naphthyridine derivatives has been reported in several studies . For instance, a series of novel 2,7-naphthyridines derivatives were synthesized and explored for their spectrum and biological properties . The synthesis involved the reaction of 1-methyl piperidin-4-one with CS2, malononitrile, and triethylamine .

Molecular Structure Analysis

The molecular structure of 2,7-Naphthyridine-4-carbaldehyde consists of a fused system of two pyridine rings . The average mass is 158.157 Da and the monoisotopic mass is 158.048019 Da .

Chemical Reactions Analysis

2,7-Naphthyridine-4-carbaldehyde can undergo various chemical reactions. For instance, it can be used as a starter in the synthesis of heterocyclic compounds such as the thieno [2,3-c] [2,7]naphthyridines moiety .

Aplicaciones Científicas De Investigación

1. Non-linear Optical Applications

- Methods of Application : The NLO parameters of these compounds were investigated using density functional theory (DFT) and time-dependent density functional theory (TD-DFT) methods .

- Results or Outcomes : Compared to the parent naphthyridine, these compounds showed smaller values for the energy gap and higher values for non-linear optical parameters. The dynamic hyperpolarizability values for the electro-optic Pockels effect and second harmonic generation at dispersion frequencies of 1064 nm and 1907 nm were more than the static value .

2. Anti-Cancer and Anti-Microbial Applications

- Summary of Application : Novel 2,7-naphthyridines derivatives have been synthesized and explored for their spectrum and biological properties, including anti-cancer and anti-microbial activities .

- Methods of Application : A series of novel 2,7-naphthyridines derivatives were synthesized and their spectrum and biological properties were explored .

- Results or Outcomes : A number of these compounds were examined for antimicrobial activity against a variety of bacterial and fungal strains. In addition, some of these compounds showed anticancer activity in liver and cells of breast cancer .

3. Spectral Characteristics

- Summary of Application : The spectral characteristics of 2,7-Naphthyridines, including 2,7-Naphthyridine-4-carbaldehyde, have been studied. These studies provide important information about the structure and properties of these compounds .

- Methods of Application : The spectral characteristics were investigated using 1H- and 13C-NMR spectra and mass spectrometry .

- Results or Outcomes : The study presented the possibility of simulating 1H- and 13C-NMR spectra of one-ring substituted 2,7-naphthyridine derivatives, based on experimental results .

4. Synthesis of 2,7-Naphthyridine Derivatives

- Summary of Application : 2,7-Naphthyridine-4-carbaldehyde has been used in the synthesis of 2,7-Naphthyridine derivatives .

- Methods of Application : The desired product was obtained by evaporating the organic layer under reduced pressure .

- Results or Outcomes : The synthesis resulted in the desired product with a yield of 80% .

5. Fluorescent Probes

- Summary of Application : 2,7-Naphthyridine derivatives, including 2,7-Naphthyridine-4-carbaldehyde, have been used as fluorescent probes in biochemistry .

- Methods of Application : The fluorescence properties of these compounds were investigated using spectroscopic techniques .

- Results or Outcomes : These compounds exhibited strong fluorescence in the visible region, making them suitable for use as fluorescent probes .

6. Drug Discovery

- Summary of Application : 2,7-Naphthyridine-4-carbaldehyde has been used in the discovery of new drugs .

- Methods of Application : This compound was used as a starting material in the synthesis of a variety of drug candidates .

- Results or Outcomes : Several of the synthesized compounds showed promising activity in preliminary biological testing .

Propiedades

IUPAC Name |

2,7-naphthyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c12-6-8-5-11-4-7-3-10-2-1-9(7)8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPMGSMBPOIFFKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=CN=CC(=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00467174 | |

| Record name | 2,7-naphthyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-Naphthyridine-4-carbaldehyde | |

CAS RN |

10273-40-2 | |

| Record name | 2,7-naphthyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B181362.png)